H-Arg-Gly-D-Asp-Ser-OH falls under the category of bioactive peptides, which are short chains of amino acids that have specific biological activities. It is primarily classified as a fibronectin inhibitor, which means it can disrupt the interaction between fibronectin and integrin receptors, influencing various cellular processes .
The synthesis of H-Arg-Gly-D-Asp-Ser-OH typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis process involves several key steps:
The molecular structure of H-Arg-Gly-D-Asp-Ser-OH features a backbone formed by peptide bonds connecting the amino acids. The presence of D-aspartic acid instead of L-aspartic acid introduces unique steric and electronic properties that can influence its biological activity. The arrangement of these amino acids allows for specific interactions with integrin receptors, crucial for its function in cell adhesion and signaling .
H-Arg-Gly-D-Asp-Ser-OH can undergo various chemical reactions, including:
The mechanism of action for H-Arg-Gly-D-Asp-Ser-OH primarily involves its interaction with integrin receptors on cell surfaces. When the peptide binds to these receptors, it triggers signaling pathways that regulate cell adhesion, migration, and survival. This interaction plays a critical role in various physiological processes such as wound healing, immune response, and cancer metastasis .
The physical and chemical properties of H-Arg-Gly-D-Asp-Ser-OH include:
These properties make it suitable for various applications in biochemical research .
H-Arg-Gly-D-Asp-Ser-OH has numerous applications across different fields:
The incorporation of D-aspartic acid (D-Asp) in place of the canonical L-Asp in the RGD motif induces profound conformational shifts in the peptide backbone. Unlike its L-enantiomer, D-Asp disrupts the formation of standard β-turn structures essential for integrin recognition. Nuclear magnetic resonance (NMR) studies on analogous RGD peptides reveal that D-amino acids:
Molecular dynamics simulations further demonstrate that D-Asp introduces a kink in the peptide backbone, displacing the carboxylic acid moiety by 2.8–3.5 Å compared to L-Asp analogues. This displacement critically repositions the aspartate side chain, reducing its ability to coordinate integrin-bound metal ions [2] [8].
Table 1: Conformational Impacts of D-Asp vs. L-Asp in RGD Peptides
Parameter | L-Asp-Containing RGD | D-Asp-Containing RGD |
---|---|---|
Dominant Turn Type | Type II’ β-turn | Disrupted/Non-specific |
Backbone H-bond Stability | High (kex = 2.1 s-1) | Low (kex = 8.7 s-1) |
Asp Side Chain Position | Optimal for Mg2+ chelation | Displaced by >3.0 Å |
Cis:Trans Ratio (X-Ser/Pro) | 15:85 | 40:60 |
The RGD motif (Arg-Gly-Asp) serves as a universal recognition sequence for αvβ3, α5β1, and αIIbβ3 integrins, mediating cell adhesion to extracellular matrix proteins like fibronectin and vitronectin. Key binding determinants include:
H-Arg-Gly-D-Asp-Ser-OH exhibits markedly reduced affinity (IC50 > 500 μM) compared to its L-Asp counterpart (IC50 = 26–201 μM) in cell adhesion assays. This stems from:
Table 2: Integrin Binding Affinities of RGD Peptide Variants
Peptide Sequence | αvβ3 IC50 (μM) | α5β1 IC50 (μM) | Bioactive Conformation Population |
---|---|---|---|
H-Arg-Gly-L-Asp-Ser-OH | 38.0 ± 2.1 | 201.0 ± 15.3 | 85% |
H-Arg-Gly-D-Asp-Ser-OH | >500 | >500 | 15% |
Cyclo(RGDfK) | 0.007 ± 0.001 | 0.12 ± 0.02 | >95% |
Systematic comparison of H-Arg-Gly-D-Asp-Ser-OH with L-Asp-containing analogues reveals stereochemistry-dependent structure-activity relationships:
The D-Ser isomer in H-Arg-Gly-L-Asp-D-Ser-OH partially restores affinity (IC50 = 180 μM) by enabling alternative hydrogen bonding via its inverted hydroxyl group, highlighting residue-specific stereochemical tolerances [5].
Backbone Dynamics:
Cyclic constraints (e.g., cyclo(1,7)-Gly-Arg-Gly-Asp-Ser-Pro-Asp-Gly-OH) stabilize the β-turn and enhance integrin affinity 1000-fold, confirming conformational rigidity as a critical determinant [5].
Amino Acid Substitution Consequences:
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 33227-10-0